molecular formula C14H20N6O2 B2744751 8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879476-78-5

8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2744751
CAS RN: 879476-78-5
M. Wt: 304.354
InChI Key: MIHYIDMBKBJXLI-UHFFFAOYSA-N
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Description

The compound appears to contain a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds such as nucleic acids and ATP .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the purine ring system, possibly through a multi-step process involving the reaction of a pyrimidine derivative with an imidazole derivative . The dimethylaminoethyl group could then be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the fused ring system. The purine ring system is planar, and the presence of the dimethylaminoethyl group would introduce some steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the purine ring system, which is aromatic and therefore relatively stable. The dimethylaminoethyl group could potentially be involved in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the purine ring system and the dimethylaminoethyl group. It’s likely to be soluble in polar solvents due to the presence of the polar dimethylaminoethyl group .

Scientific Research Applications

Antiviral and Antihypertensive Activities

The compound's derivatives have been explored for their potential antiviral and antihypertensive activities. Research involving 7,8-polymethylenehypoxanthines, which are precursors to 6-amino- and 6-alkylmercapto-7,8-polymethylenepurines and 1-substituted-7,8-polymethylenehypoxanthines, has shown that these derivatives can be used to study antiviral and antihypertensive activities, respectively (Nilov et al., 1995).

Serotoninergic and Dopaminergic Receptor Affinity

A study on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones revealed a spectrum of receptor activities for compounds with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system, identifying potent ligands for 5-HT1A, 5-HT7, and dopamine D2 receptors. This suggests their potential use in the development of antidepressant and anxiolytic agents (Zagórska et al., 2015).

Synthesis and Pharmacological Evaluation

The synthesis and preliminary pharmacological evaluation of N-8-arylpiperazinylpropyl derivatives and amide derivatives of imidazo[2,1-f]purine-2,4-dione have shown promising results in terms of 5-HT(1A) receptor ligand potency and potential anxiolytic/antidepressant activity. This indicates the value of further research into the long-chain arylpiperazines linked to tricyclic derivatives of the theophylline (Zagórska et al., 2009).

Cytotoxic Activity

Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural similarity with the compound , has demonstrated potent cytotoxic activities against various cancer cell lines, suggesting the potential for these derivatives in cancer therapy (Deady et al., 2003).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazard profile of this compound .

Future Directions

The study of purine derivatives is a rich field with many potential applications, particularly in medicinal chemistry. Future research could explore the biological activity of this compound and its potential uses .

properties

IUPAC Name

6-[2-(dimethylamino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c1-8-9(2)20-10-11(18(5)14(22)16-12(10)21)15-13(20)19(8)7-6-17(3)4/h6-7H2,1-5H3,(H,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHYIDMBKBJXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCN(C)C)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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